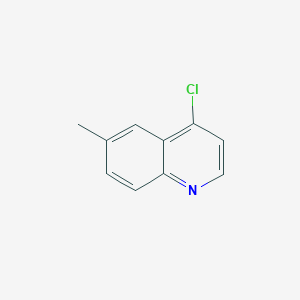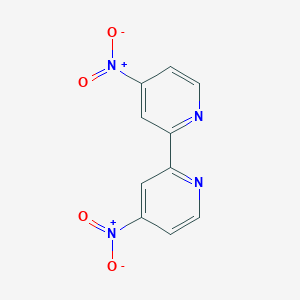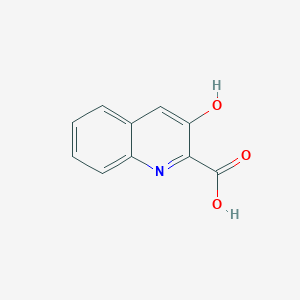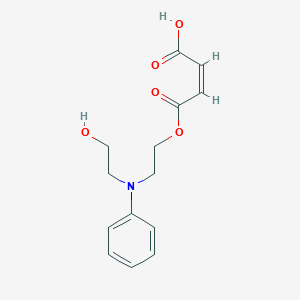
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (2Z)-, mono(2-((2-hydroxyethyl)phenylamino)ethyl) ester, commonly known as hydroxyethylpiperazine ethanesulfonic acid (HEPES), is a zwitterionic buffering agent widely used in biochemical and biological research. HEPES is a versatile compound that is used in various applications due to its unique properties.
Wirkmechanismus
HEPES acts as a proton acceptor and donor, which helps to maintain the pH of the solution at a constant level. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. HEPES does not interfere with biological reactions because it does not react with metal ions or form complexes.
Biochemical and Physiological Effects:
HEPES has no known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity. However, HEPES is relatively expensive compared to other buffering agents. It is also not stable at high temperatures and can decompose at pH values below 6.0.
Zukünftige Richtungen
HEPES is a versatile compound that has many potential applications in biological and biochemical research. Future research could focus on developing new derivatives of HEPES that have improved stability and lower cost. HEPES could also be used in drug delivery systems, as it has a low toxicity and does not interfere with biological reactions.
Synthesemethoden
HEPES is synthesized by reacting 4-morpholineethanesulfonic acid (MES) with 2-chloroethylpiperazine in the presence of a base. The reaction yields HEPES and 2-hydroxyethylpiperazine (HEP). The reaction is carried out at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
HEPES is widely used in biological and biochemical research. It is a buffering agent that maintains the pH of the solution at a constant level. HEPES is used in cell culture media, protein purification, and enzyme assays. It is also used in electrophoresis, DNA sequencing, and western blotting. HEPES is preferred over other buffering agents because it does not interfere with biological reactions and has a low toxicity.
Eigenschaften
CAS-Nummer |
15772-26-6 |
|---|---|
Molekularformel |
C14H19NO6 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(Z)-4-[2-[N-(2-hydroxyethyl)anilino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO5/c16-10-8-15(12-4-2-1-3-5-12)9-11-20-14(19)7-6-13(17)18/h1-7,16H,8-11H2,(H,17,18)/b7-6- |
InChI-Schlüssel |
PTTYCKUPSLRLBP-SREVYHEPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCO)CCOC(=O)C=CC(=O)O |
Andere CAS-Nummern |
15772-26-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




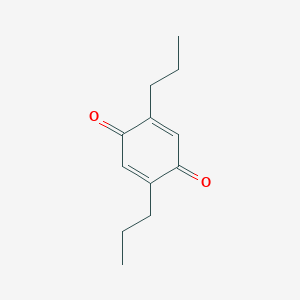

![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
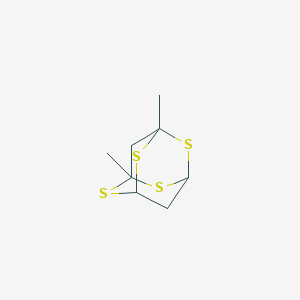
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
